molecular formula C10H7N3O3S B14681636 4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- CAS No. 37428-90-3

4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-

Cat. No.: B14681636
CAS No.: 37428-90-3
M. Wt: 249.25 g/mol
InChI Key: BVELKCKHIGDJDW-UHFFFAOYSA-N
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Description

4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- is a heterocyclic compound featuring a five-membered ring structure. This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the nitrophenyl and thioxo groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- typically involves the condensation of 4-nitrobenzaldehyde with a suitable imidazolidinone precursor under controlled conditions. One common method includes the reaction of 4-nitrobenzaldehyde with 2-thioxo-4-imidazolidinone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioxo group may also play a role in binding to metal ions or other cofactors, affecting the overall biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- is unique due to the presence of both nitrophenyl and thioxo groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

37428-90-3

Molecular Formula

C10H7N3O3S

Molecular Weight

249.25 g/mol

IUPAC Name

5-[(4-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H7N3O3S/c14-9-8(11-10(17)12-9)5-6-1-3-7(4-2-6)13(15)16/h1-5H,(H2,11,12,14,17)

InChI Key

BVELKCKHIGDJDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)[N+](=O)[O-]

Origin of Product

United States

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